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evolutionary conservation of microRNA-143

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An In-depth Technical Guide on the Evolutionary Conservation of microRNA-143

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that has emerged as a critical post-transcriptional regulator in a multitude of biological processes. Its expression and function are highly conserved across vertebrate species, highlighting its fundamental role in cellular physiology. This technical guide provides a comprehensive overview of the evolutionary conservation of miR-143, focusing on its sequence, function in development and disease, and the conserved signaling pathways it modulates. Detailed experimental protocols for studying miRNA conservation are provided, along with structured data tables and pathway visualizations to facilitate understanding and further research.

Introduction to microRNA-143

MicroRNAs (miRNAs) are a class of endogenous, ~22-nucleotide non-coding RNAs that regulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1][2] The miR-143 gene is highly conserved in vertebrates and is often co-transcribed with miR-145 from a single bicistronic unit.[3] This conservation underscores its indispensable role in fundamental biological processes. Dysregulation of miR-143 has been implicated in numerous pathologies, including cardiovascular diseases and various cancers, making it a subject of intense research for both mechanistic understanding and therapeutic development.[1][3][4][5]



Sequence Conservation of miR-143

The mature sequence of miR-143 is remarkably conserved across a wide range of vertebrate species, from fish to humans. This high degree of sequence identity implies strong evolutionary pressure to maintain its function. The seed sequence (nucleotides 2-8), which is critical for target recognition, is identical across all species listed below.

Species	Mature miR-143-3p Sequence (5' -> 3')
Human (Homo sapiens)	UGAGAUGAAGCACUGUAGCUC
Mouse (Mus musculus)	UGAGAUGAAGCACUGUAGCUC
Rat (Rattus norvegicus)	UGAGAUGAAGCACUGUAGCUC
Chicken (Gallus gallus)	UGAGAUGAAGCACUGUAGCUC
Zebrafish (Danio rerio)	UGAGAUGAAGCACUGUAGCUC
Xenopus (Xenopus tropicalis)	UGAGAUGAAGCACUGUAGCUC

Data compiled from various genomic and miRNA databases, reflecting the information present in sources like[6].

Functional Conservation

The conservation of miR-143's sequence is mirrored by the conservation of its biological functions, primarily in regulating cell differentiation, proliferation, and apoptosis.

Role in Development

Cardiovascular System: miR-143 is a crucial regulator of vascular smooth muscle cell (vSMC) fate.[7] It promotes the differentiation of vSMCs and maintains their contractile phenotype by repressing a network of transcription factors that favor proliferation, such as KLF4 and ELK-1.[7] Studies in mice show that the miR-143/145 cluster is essential for vascular homeostasis.[3] In zebrafish, miR-143 is required for proper heart chamber morphogenesis.[7]



Adipocyte Differentiation: miR-143 has been identified as a key regulator of adipogenesis.[8]
 It promotes the differentiation of pre-adipocytes into mature fat cells, a function that is conserved in mammals.[8]

Role in Disease: Cancer

A conserved function of miR-143 is its role as a tumor suppressor. Its expression is frequently downregulated in a wide array of human cancers, including colorectal, breast, lung, bladder, and prostate cancer.[1][4][9] This downregulation is associated with increased cell proliferation, invasion, and metastasis.[1][4]

Cancer Type	Role of miR-143	Conserved Target(s)
Colorectal Cancer	Tumor Suppressor; inhibits proliferation, invasion, and metastasis.[10]	KRAS, IGF1R, MACC1, BCL2[10]
Breast Cancer	Tumor Suppressor; inhibits proliferation and induces apoptosis.[11]	BCL2[11]
Lung Cancer	Tumor Suppressor; down-regulated in malignant tumors. [1]	CDK1[11]
Pancreatic Cancer	Tumor Suppressor; promotes apoptosis and inhibits migration.[11]	Fas/FasL pathway components[11]
Liposarcoma	Tumor Suppressor; inhibits proliferation and induces apoptosis.[12]	BCL2, TOP2A, PRC1, PLK1[12]

Conserved Signaling Pathways

miR-143 exerts its conserved functions by targeting key components of critical signaling pathways. The identification of these conserved miRNA-target interactions is crucial for understanding its mechanism of action.[13]



MAPK/ERK Pathway

One of the first and most well-characterized targets of miR-143 is ERK5 (MAPK7), a member of the mitogen-activated protein kinase (MAPK) family that promotes cell growth and proliferation. [9] By repressing ERK5, miR-143 inhibits the MAPK signaling cascade, a function that is conserved in cancer cells from different species. [9][11]

PI3K/Akt Pathway

miR-143 has been shown to regulate the PI3K/Akt pathway, which is central to cell survival and proliferation.[1] It can target multiple components of this pathway, leading to decreased cell viability and increased apoptosis in cancer cells.

IGF1R Signaling

In colorectal cancer, miR-143 directly targets the Insulin-like Growth Factor 1 Receptor (IGF1R).[10] The binding sites for miR-143 in the 3'-UTR of IGF1R are highly conserved across various species, indicating a conserved mechanism for regulating this potent oncogenic pathway.[10]

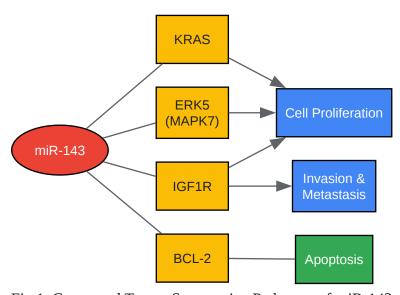


Fig 1. Conserved Tumor Suppressive Pathways of miR-143

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Caption: Conserved tumor-suppressive signaling pathways regulated by miR-143.



Experimental Methodologies

Validating the conservation of miRNA function requires a combination of computational predictions and robust experimental techniques.[14][15]

Workflow for Validating Conserved miRNA Targets

A typical workflow involves computational prediction followed by experimental validation of the miRNA-target interaction and its functional consequences.

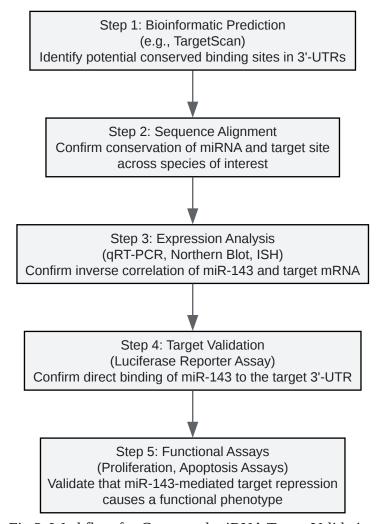


Fig 2. Workflow for Conserved miRNA Target Validation

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